molecular formula C15H10F6N2S B12124287 Thiourea, N,N'-bis[(trifluoromethyl)phenyl]- CAS No. 94836-65-4

Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-

Cat. No.: B12124287
CAS No.: 94836-65-4
M. Wt: 364.31 g/mol
InChI Key: YHSJEVWWNLSQDA-UHFFFAOYSA-N
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Description

Thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-, commonly known as Schreiner’s thiourea, is a hydrogen-bond-donating organocatalyst first reported by Schreiner’s group. Its structure features two 3,5-bis(trifluoromethyl)phenyl substituents on the thiourea core, which confer strong electron-withdrawing properties and enhance hydrogen-bonding capability . This compound has become a benchmark in organocatalysis due to its efficiency in activating substrates via dual hydrogen-bond interactions, particularly in reactions such as:

  • Ring-opening polymerization of N-carboxyanhydrides (NCAs) for polypeptide synthesis .
  • Stereoselective glycosylation of glycals to synthesize 2-deoxyglycosides .
  • Enol ether activation in alcohol additions and other transformations .

The 3,5-bis(trifluoromethyl)phenyl groups are critical to its performance, as their meta-substitution pattern and trifluoromethyl (-CF₃) groups optimize steric accessibility and electronic activation of substrates .

Properties

CAS No.

94836-65-4

Molecular Formula

C15H10F6N2S

Molecular Weight

364.31 g/mol

IUPAC Name

1,3-bis[2-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C15H10F6N2S/c16-14(17,18)9-5-1-3-7-11(9)22-13(24)23-12-8-4-2-6-10(12)15(19,20)21/h1-8H,(H2,22,23,24)

InChI Key

YHSJEVWWNLSQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Thiocyanate-Mediated Condensation

A widely employed method involves the reaction of substituted anilines with thiocyanate salts under acidic conditions. For example, 3,5-bis(trifluoromethyl)aniline reacts with potassium thiocyanate (KSCN) in tetrahydrofuran (THF) to form the corresponding thiourea . The procedure typically involves:

  • Protonation of the aniline with hydrochloric acid (HCl) to form a stable ammonium salt.

  • Nucleophilic attack by thiocyanate ions at elevated temperatures (80°C), followed by acid workup to yield the thiourea .

This method produced N,N'-bis[4-(trifluoromethyl)phenyl]thiourea in 12% yield after purification via silica gel chromatography . While straightforward, the low yield suggests competing side reactions, such as over-alkylation or decomposition of intermediates.

Isothiocyanate Intermediate Route

Higher yields are achieved using pre-formed isothiocyanates. For instance, 3,5-bis(trifluoromethyl)phenyl isothiocyanate can be synthesized via treatment of the corresponding aniline with thiophosgene (Cl₂C=S) or phenyl chlorothioformate . Subsequent reaction with a second equivalent of aniline proceeds under mild conditions:

Ar-NH2+Ar-NCSAr-NH-CS-NH-Ar\text{Ar-NH}_2 + \text{Ar-NCS} \rightarrow \text{Ar-NH-CS-NH-Ar}

Takemoto’s catalyst synthesis exemplifies this approach, where 3,5-bis(trifluoromethyl)aniline reacts with phenyl chlorothioformate to generate the isothiocyanate intermediate, followed by condensation with trans-1,2-diaminocyclohexane . This two-step process avoids harsh conditions and improves functional group tolerance.

Reductive Amination with Carbon Disulfide

Carbon disulfide (CS₂) serves as a sulfur source in reductive coupling protocols. A representative procedure involves:

  • Reaction of 4-(trifluoromethyl)aniline with CS₂ in the presence of triethylamine (Et₃N) to form a dithiocarbamic acid salt.

  • In situ trapping with Boc₂O (di-tert-butyl dicarbonate) and catalytic DMAP (4-dimethylaminopyridine) to yield the isothiocyanate .

  • Coupling with a second aniline equivalent under reflux conditions in acetonitrile .

This method achieved 49% yield for 1,3-bis[4-(trifluoromethyl)phenyl]thiourea (TKR15) . The use of Boc₂O enhances intermediate stability, enabling better control over regioselectivity.

Solid-Phase Synthesis for 3,5-Substituted Derivatives

The 3,5-bis(trifluoromethyl)phenyl isomer requires precise steric control. A scalable route involves:

  • Condensation of 3,5-bis(trifluoromethyl)aniline with triphosgene (C₃Cl₆O₃) in dichloromethane (DCM) to form the isocyanate intermediate.

  • Treatment with ammonium thiocyanate (NH₄SCN) in a polar aprotic solvent like dimethylformamide (DMF) .

This method avoids thiophosgene, reducing toxicity risks. The final product exhibits solubility in methanol, ethanol, and DCM but precipitates in hexane .

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Thiocyanate condensationKSCN, HCl, THF12% Simple setupLow yield, side reactions
Isothiocyanate couplingPhOClS, Et₃N49% High purity, scalableRequires handling toxic reagents
Reductive aminationCS₂, Boc₂O, DMAP49% RegioselectiveMulti-step purification
Solid-phase synthesisTriphosgene, NH₄SCNN/AAvoids thiophosgeneHigh cost of triphosgene

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- exerts its effects involves the formation of strong hydrogen bonds with substrates. This interaction stabilizes the transition state and lowers the activation energy of the reaction. The compound acts as a hydrogen-bond donor, facilitating the activation of carbonyls, nitroolefins, and imines . The molecular targets include various functional groups that can participate in hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Thiourea Compounds

Thiourea derivatives vary widely in structure and function depending on substituents. Below is a detailed comparison of Schreiner’s thiourea with structurally or functionally related compounds:

Structural and Electronic Comparisons
Compound Name Substituents Key Features Applications Reference
Schreiner’s thiourea 3,5-bis(trifluoromethyl)phenyl - Strong electron-withdrawing -CF₃ groups
- Meta-substitution enhances H-bonding
Organocatalysis (polymerization, glycosylation)
Thiourea, N,N'-bis(4-nitrophenyl)- 4-nitrophenyl - Strong electron-withdrawing -NO₂ groups
- Para-substitution limits dual H-bond geometry
Antioxidant assays, limited catalytic use
Thiourea, N,N'-bis(phenylmethyl)- Benzyl groups - Electron-donating substituents
- Poor H-bonding capacity
No significant catalytic activity
N,N’-(S)-Binaphthalene-based thiourea 3,5-bis(trifluoromethyl)phenyl + chiral binaphthalene - Retains -CF₃ groups
- Chiral environment enables asymmetric catalysis
Asymmetric synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance catalytic activity by polarizing the thiourea’s N-H bonds, strengthening hydrogen-bond donation.
  • Meta-substituted -CF₃ groups in Schreiner’s thiourea allow optimal spatial arrangement for dual H-bond activation, unlike para-substituted analogs (e.g., 4-nitrophenyl), which hinder simultaneous substrate binding .
Catalytic Performance

A study comparing Schreiner’s thiourea with a para-sulfone-substituted thiourea demonstrated:

  • Schreiner’s thiourea induced a Δδ = 5.14 ppm in ¹H NMR (vs. Δδ = 4.82 ppm for the sulfone analog), indicating stronger H-bonding .
  • In NCA polymerization, Schreiner’s thiourea achieved >90% monomer conversion with controlled molecular weights, outperforming less electron-deficient analogs .
Functional Versatility

While Schreiner’s thiourea excels in catalysis, other derivatives are tailored for niche applications:

  • Antioxidant activity : Fluorinated thioureas (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives) show radical scavenging via electron-deficient aromatic systems .
  • Pesticides: Thioureas like diafenthiuron (N-(2,6-diisopropyl-4-phenoxyphenyl)-N’-tert-butylthiourea) leverage bulky substituents for pest control .

Tables

Table 1: Substituent Effects on Thiourea Catalysis
Substituent Position Electron Effect H-Bond Strength (Δδ, ppm) Catalytic Efficiency
3,5-bis(trifluoromethyl) Strongly withdrawing 5.14 High
4-nitro Withdrawing ~4.5 Moderate
Benzyl Donating <3.0 Low

Q & A

Q. What are the standard synthetic protocols for preparing Schreiner's thiourea, and how can purity be validated?

Schreiner's thiourea is synthesized by reacting 3,5-bis(trifluoromethyl)aniline with thiophosgene or its equivalents under inert conditions. A typical method involves:

Dissolving 3,5-bis(trifluoromethyl)aniline in anhydrous dichloromethane.

Adding thiophosgene dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

Quenching the reaction with aqueous NaHCO₃, extracting the product, and purifying via column chromatography (hexane/ethyl acetate) .
Purity Validation : Use HPLC (>98% purity) and ¹H/¹³C NMR to confirm structure (e.g., aromatic proton shifts at δ 7.8–8.2 ppm and thiourea NH signals at δ 9.5–10.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing Schreiner's thiourea?

Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (split patterns due to trifluoromethyl groups) and thiourea NH groups.
  • IR Spectroscopy : Confirm C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
  • X-ray Crystallography : Resolve hydrogen-bonding motifs using SHELX for refinement (e.g., C=O···H–N interactions with d ≈ 2.0 Å) .

Q. How does Schreiner's thiourea function as an organocatalyst in hydrogen-bond-mediated reactions?

The thiourea activates substrates via dual hydrogen bonding:

The thiourea NH groups form hydrogen bonds with electrophilic sites (e.g., carbonyl oxygens).

Electron-withdrawing trifluoromethyl groups enhance acidity of NH protons, strengthening hydrogen bonds.
This stabilizes transition states in reactions like Michael additions or acylations .

Advanced Research Questions

Q. How can computational methods elucidate the catalytic mechanism of Schreiner's thiourea?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to:

Map hydrogen-bond distances and angles during substrate activation.

Calculate activation energies for competing pathways (e.g., enantioselective vs. non-selective routes).

Correlate trifluoromethyl substituent effects with catalytic efficiency (e.g., Hammett parameters) .

Q. What strategies optimize enantioselectivity in thiourea-catalyzed asymmetric reactions?

Methodological approaches include:

  • Chiral Thiourea Design : Attach chiral auxiliaries (e.g., binaphthyl groups) to the thiourea core .
  • Solvent Screening : Low-polarity solvents (toluene, CH₂Cl₂) enhance hydrogen-bond strength.
  • Additive Screening : Co-catalysts like Brønsted acids (e.g., PhCO₂H) improve stereocontrol .

Q. How do structural analogs of Schreiner's thiourea compare in catalytic performance?

Analog Modification Catalytic Efficiency
N,N'-Bis(4-nitrophenyl)thioureaNitro substituentsLower acidity, reduced activity
N,N'-Bis(4-chlorophenyl)thioureaChlorine substituentsModerate activity, poor solubility
Schreiner's thioureaTrifluoromethyl groupsHigh acidity, superior performance
Benchmark using kinetic studies (e.g., turnover frequency, TOF) and enantiomeric excess (ee) measurements .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Contradictions arise from varying solvent or substrate interactions. To address:

Perform single-crystal X-ray diffraction of thiourea-substrate co-crystals.

Compare bond lengths/angles across datasets using SHELXL refinement.

Apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What methodologies evaluate thiourea interactions with biological macromolecules?

  • Fluorescence Quenching : Measure binding constants (Kₐ) with proteins (e.g., BSA) via Stern-Volmer plots.
  • Molecular Docking : Simulate binding poses with enzymes (e.g., α-chymotrypsin) using AutoDock Vina.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of Schreiner's thiourea in polar solvents?

Discrepancies stem from:

  • Purity Variations : Impurities (e.g., unreacted aniline) alter solubility. Validate via HPLC.
  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities. Characterize using powder XRD .

Q. How can researchers reconcile divergent catalytic outcomes in similar reaction conditions?

Systematically test variables:

Moisture Sensitivity : Use molecular sieves to control water content.

Substrate Scope : Electron-deficient substrates may require higher catalyst loadings.

Batch-to-Batch Variability : Reproduce results with independently synthesized catalyst batches .

Methodological Best Practices

  • Crystallography : Use SHELX for high-resolution refinement, especially for hydrogen-bond networks .
  • Synthesis Reproducibility : Store reagents under argon and monitor reaction progress by TLC.
  • Computational Validation : Cross-verify DFT results with experimental kinetics or spectroscopic data .

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